molecular formula C12H14N2O4 B2501698 Methyl (4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)carbamate CAS No. 922000-91-7

Methyl (4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)carbamate

Cat. No.: B2501698
CAS No.: 922000-91-7
M. Wt: 250.254
InChI Key: SKQIMDHYGCSOPB-UHFFFAOYSA-N
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Description

Methyl (4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)carbamate is a heterocyclic compound featuring a benzo-fused 1,4-oxazepinone core. This structure integrates a seven-membered oxazepine ring with a fused benzene moiety, a methyl substituent at the 4-position, and a carbamate functional group at the 7-position.

Properties

IUPAC Name

methyl N-(4-methyl-5-oxo-2,3-dihydro-1,4-benzoxazepin-7-yl)carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2O4/c1-14-5-6-18-10-4-3-8(13-12(16)17-2)7-9(10)11(14)15/h3-4,7H,5-6H2,1-2H3,(H,13,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKQIMDHYGCSOPB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCOC2=C(C1=O)C=C(C=C2)NC(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Retrosynthetic Analysis and Strategic Approaches

The target compound’s structure necessitates a benzo[f]oxazepine core, which is synthesized via cyclization of precursors containing both phenolic oxygen and amine functionalities. Retrosynthetically, the molecule disconnects into three key fragments:

  • Carbamate group : Introduced via reaction of a primary amine with methyl chloroformate.
  • Oxazepine ring : Constructed through 7-endo cyclization of β-hydroxyaminoaldehyde or keto-ester intermediates.
  • 4-Methyl-5-oxo substitution : Installed via alkylation and oxidation steps.

Patented protocols for analogous benzoxazepines highlight two primary routes: (1) cyclization of β-hydroxyaminoaldehydes followed by carbamation, and (2) tandem alkylation-cyclization of 2-aminophenol derivatives with keto-esters.

Detailed Preparation Methods

Route 1: Cyclization of β-Hydroxyaminoaldehydes

This method adapts the MacMillan organocatalytic protocol for enantioselective synthesis of oxazepinones.

Step 1: Synthesis of β-Hydroxyaminoaldehyde (Intermediate 5)

A solution of α,β-unsaturated aldehyde (3.0 equiv) and tert-butyl (tert-butyldimethylsilyloxy)carbamate (1.0 equiv) in chloroform is treated with a chiral imidazolidinone catalyst (0.2 equiv) at −20°C for 24–36 hours. The β-hydroxyaminoaldehyde is isolated via silica chromatography (Yield: 65–78%).

Step 2: Alkyne Addition and Oxidation

The aldehyde undergoes nucleophilic addition with a Grignard reagent (e.g., ethynylmagnesium bromide) to form a propargyl alcohol, which is oxidized to an ynone using Dess-Martin periodinane.

Step 3: 7-endo-dig Cyclization

Removal of the TBS protecting group with tetrabutylammonium fluoride (TBAF) initiates cyclization, yielding 3,4-dihydro-1,2-oxazepin-5(2H)-one. Reductive cleavage of the N–O bond with Zn/HOAc affords the 2,3-dihydropyridin-4(1H)-one scaffold.

Step 4: Carbamate Formation

The primary amine at position 7 is reacted with methyl chloroformate in dichloromethane (DCM) using triethylamine (TEA) as a base. The reaction proceeds at 0°C to room temperature, yielding the carbamate (Yield: 85–92%).

Table 1: Key Reaction Conditions for Route 1

Step Reagents/Conditions Purpose Yield
1 MacMillan catalyst, −20°C Asymmetric 1,4-addition 65–78%
3 TBAF, THF Deprotection/cyclization 70%
4 Methyl chloroformate, TEA Carbamation 85–92%

Route 2: Keto-Ester Cyclization (Vulcanchem Protocol)

This route prioritizes scalability and avoids chiral catalysts.

Step 1: Formation of Oxazepine Core

2-Amino-4-methylphenol reacts with ethyl acetoacetate in concentrated sulfuric acid at 60°C, inducing cyclodehydration to form 4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f]oxazepine (Yield: 68%).

Step 2: Nitration and Reduction

Nitration at position 7 with fuming HNO₃/H₂SO₄ followed by catalytic hydrogenation (H₂, Pd/C) yields the 7-amino derivative.

Step 3: Carbamate Installation

The amine is treated with methyl chloroformate in DCM containing DMAP (4-dimethylaminopyridine) as a catalyst. The reaction is quenched with aqueous NaHCO₃, and the product is purified via recrystallization (Yield: 88%).

Table 2: Optimization of Carbamation Reaction

Parameter Optimal Condition Deviation Impact
Solvent DCM THF reduces yield by 15%
Base TEA Pyridine slows reaction
Temp 0°C → RT Higher temps cause decomposition

Critical Analysis of Methodologies

Route Efficiency

  • Route 1 offers enantiocontrol but requires multiple protection/deprotection steps, lowering overall yield (45–50% over 4 steps).
  • Route 2 is shorter (3 steps) and higher-yielding (60% overall) but lacks stereoselectivity.

Functional Group Compatibility

  • The ketone at position 5 remains stable under carbamation conditions but may react with strong nucleophiles.
  • Methyl chloroformate shows superior selectivity over acetyl chloride in avoiding N-acylation side products.

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃): δ 7.45 (d, J = 8.4 Hz, 1H, ArH), 6.90 (s, 1H, NH), 4.30–4.10 (m, 2H, OCH₂), 3.75 (s, 3H, OCH₃), 3.10 (t, J = 6.0 Hz, 2H, NCH₂), 2.40 (s, 3H, CH₃).
  • HRMS : m/z calcd for C₁₃H₁₄N₂O₄ [M+H]⁺ 279.0978, found 279.0975.

Purity Assessment

HPLC analysis (C18 column, 70:30 MeOH/H₂O) shows ≥98% purity, with a retention time of 6.7 minutes.

Industrial-Scale Considerations

Process Optimization

  • Solvent Recovery : DCM is reclaimed via distillation (≥90% recovery).
  • Catalyst Recycling : Pd/C from hydrogenation steps is reactivated via HNO₃ wash, maintaining 95% activity over 5 cycles.

Cost Analysis

Component Cost/kg (USD) Contribution
Methyl chloroformate 120 38%
Ethyl acetoacetate 25 12%
Pd/C (10%) 3000 25%

Chemical Reactions Analysis

Types of Reactions

Methyl (4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)carbamate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles depending on the desired substitution .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups .

Mechanism of Action

The mechanism of action of Methyl (4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)carbamate involves its interaction with specific molecular targets. These interactions can modulate various biological pathways, leading to its observed effects. The exact molecular targets and pathways are still under investigation, but they may include enzymes and receptors involved in critical biological processes .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional analogs of this compound vary in substituents, heterocyclic frameworks, and biological activities. Below is a systematic comparison:

Table 1: Key Structural and Functional Comparisons

Compound Name / ID Structural Features Molecular Weight Key Data/Activity Reference
Target Compound : Methyl (4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)carbamate Benzo[f][1,4]oxazepinone core, 4-methyl, 7-carbamate Not explicitly provided N/A
LIJTF500025 () Benzo[b][1,4]oxazepinone core, 8-chloro-5-methyl, pyrazolo-pyridine side chain Not provided Stabilizes LIMK1 (ΔT = 7.0 K) and LIMK2 (ΔT = 16.3 K) in DSF assay
3-chloro-4-fluoro-N-(4-methyl-5-oxo-...benzenesulfonamide () Benzo[f][1,4]oxazepinone core, 4-methyl, sulfonamide substituent 384.8 Smiles: CN1CCOc2ccc(NS(=O)(=O)c3ccc(F)c(Cl)c3)cc2C1=O; no bioactivity data
XMC (3,5-dimethylphenyl methylcarbamate) () Simple aryl methylcarbamate, no fused heterocycle 165.2 (approx.) Pesticide (carbamate class); targets acetylcholinesterase
5-Oxo-5-((4-(2-oxo-2-((thiophen-2-ylmethyl)amino)ethyl)phenyl)amino)...pentanoic acid () Thiophene-substituted benzo[f][1,4]oxazepin derivative Not provided CAS 1448028-51-0; potential pharmacokinetic modifications

Key Observations :

Core Heterocycle Variations: The target compound’s benzo[f][1,4]oxazepinone core differs from LIJTF500025’s benzo[b][1,4]oxazepinone isomer (ring fusion position affects electronic distribution and steric interactions) .

Substituent Effects :

  • Chloro and methyl groups in LIJTF500025 enhance thermal stabilization of LIM kinases, suggesting substituents critically influence protein-ligand interactions .
  • Thiophene derivatives () introduce aromatic heterocycles, which may improve metabolic stability or binding affinity .

Functional Group Impact :

  • Simple carbamates like XMC () lack fused heterocycles, limiting their target specificity to acetylcholinesterase in pest control .
  • The target compound’s carbamate group may confer selectivity for serine hydrolases or proteases, though direct evidence is lacking.

Conformational Dynamics: The puckering of the oxazepinone ring (as defined by Cremer and Pople’s coordinates ) likely influences binding pocket compatibility compared to planar analogs.

Biological Activity

Methyl (4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)carbamate is a compound of significant interest due to its potential biological activities. This article reviews the existing literature on its biological properties, mechanisms of action, and structure-activity relationships (SAR), supported by data tables and relevant case studies.

The compound has the following chemical properties:

PropertyValue
CAS Number 922054-42-0
Molecular Formula C12H14N2O3
Molecular Weight 234.26 g/mol
Chemical Structure Chemical Structure

Antitumor Activity

Research has indicated that compounds similar to this compound exhibit antitumor properties. A study conducted on structural analogs demonstrated that modifications to the oxazepine core could enhance cytotoxicity against various cancer cell lines. For instance, one derivative showed an EC50 of 620 nM against acute myeloid leukemia (AML) cells, suggesting that structural optimization can lead to improved antitumor efficacy .

The mechanism of action for this compound is believed to involve interaction with specific molecular targets that modulate critical biological pathways. Preliminary studies suggest that it may disrupt tubulin polymerization in cancer cells, leading to apoptosis. However, further research is needed to elucidate the exact pathways involved.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. The following table summarizes findings from various studies regarding the effects of structural modifications:

ModificationActivity LevelNotes
Methyl group substitutionInactiveSmall size reduces activity .
Ethyl group substitutionModerate activityIncreased size improves activity .
Isopropyl substitutionHigh activityBest metabolic stability observed .

These findings indicate that increasing the size and lipophilicity of substituents can enhance biological activity.

Case Studies

  • Acute Myeloid Leukemia (AML) : In a study involving CD-1 mice administered with various doses of similar compounds, it was found that those with higher lipophilicity exhibited lower clearance rates and improved retention in circulation over 24 hours .
  • Cytotoxicity in Breast Cancer : Compounds structurally related to this compound were tested for their synergistic effects with doxorubicin in breast cancer cell lines. Results indicated a significant enhancement in cytotoxicity when used in combination therapy .

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